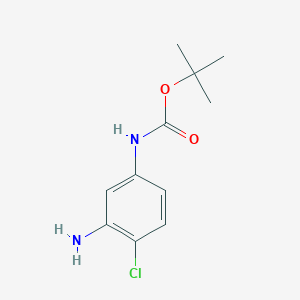

tert-Butyl (3-amino-4-chlorophenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-amino-4-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQDDWSYKOTBGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697656 | |

| Record name | tert-Butyl (3-amino-4-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-73-5 | |

| Record name | tert-Butyl (3-amino-4-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to tert-Butyl (3-amino-4-chlorophenyl)carbamate: Properties, Synthesis, and Applications

Executive Summary: Tert-Butyl (3-amino-4-chlorophenyl)carbamate is a strategically important synthetic intermediate in medicinal chemistry and drug discovery. Its structure features a chlorinated phenylenediamine core with two differentially protected amino groups: a free, nucleophilic amine at the 3-position and a tert-butoxycarbonyl (Boc)-protected amine at the 1-position. This orthogonal protection scheme allows for selective functionalization, making it a valuable building block for constructing complex molecular architectures, including kinase inhibitors and other targeted therapeutics.[1][2][3] This guide provides a comprehensive overview of its known and predicted physicochemical properties, a detailed methodology for its regioselective synthesis, an analysis of its chemical reactivity, and a discussion of its applications, grounded in established chemical principles and data from analogous compounds.

Molecular Overview and Significance

This compound is an aromatic organic compound designed for sequential chemical synthesis. The core structure, 4-chloro-meta-phenylenediamine, is functionalized to create distinct reactivity at its two amino groups.

-

Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis. It renders the attached amine nucleophilically inert to many common reaction conditions, such as acylation or alkylation, yet it can be selectively removed under mild acidic conditions (e.g., with trifluoroacetic acid).[4][5]

-

Free Aromatic Amine: The unprotected amine at the meta-position remains nucleophilic, serving as the primary reactive site for introducing diversity into a molecular scaffold.

-

Chloro Substituent: The electron-withdrawing chlorine atom influences the electron density of the aromatic ring and the basicity of the adjacent amino groups, which is a key factor in controlling the regioselectivity of its synthesis.

This "two-faced" nature is highly desirable in the construction of combinatorial libraries and in the multi-step synthesis of drug candidates, where precise control over which part of the molecule reacts is paramount.[6]

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs like its regioisomer, tert-butyl (4-amino-3-chlorophenyl)carbamate[7], and other N-Boc protected phenylenediamines.

Table 1: Physical and Chemical Properties

| Property | Value / Predicted Characteristics | Source / Rationale |

| IUPAC Name | tert-butyl N-(3-amino-4-chlorophenyl)carbamate | IUPAC Nomenclature |

| CAS Number | Data not available in public databases | - |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | Calculated |

| Molecular Weight | 242.70 g/mol | Calculated |

| Appearance | Predicted to be an off-white to light-tan solid | Analogy to related compounds[8][9] |

| Melting Point | Data not available. Likely >100 °C. | Analogy to isomers and related structures[8][10] |

| Solubility | Predicted to be soluble in organic solvents (DCM, THF, EtOAc, MeOH) and poorly soluble in water. | Based on functional groups |

| pKa | The free amine is expected to be weakly basic (pKa ~3-4) due to the electron-withdrawing effects of the chloro and carbamate groups. | Chemical Principles |

Predicted Spectroscopic Signatures

Full spectral characterization is essential for confirming the identity and purity of the compound after synthesis.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around δ 1.5 ppm. Aromatic protons would appear as complex multiplets in the δ 6.5-7.5 ppm region. The protons of the two different NH groups would appear as broad singlets, with the NH₂ protons typically further downfield than the Boc-NH proton.[8]

-

¹³C NMR: The carbon spectrum would feature a signal for the quaternary carbon of the Boc group around 80-82 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the carbamate would be observed near 152-154 ppm. Aromatic carbons would resonate in the δ 110-150 ppm range.[8]

-

IR Spectroscopy: Key vibrational frequencies would include N-H stretching bands for the primary amine (typically two bands, ~3400-3200 cm⁻¹) and the carbamate N-H (one band, ~3300 cm⁻¹). A strong C=O stretching absorption for the carbamate carbonyl would be prominent around 1700 cm⁻¹.[11]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight, exhibiting the characteristic isotopic pattern for a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Synthesis and Chemical Reactivity

The primary challenge in synthesizing this molecule is achieving regioselective N-Boc protection of the precursor, 4-chloro-1,3-phenylenediamine. The amine at the 1-position is para to the electron-withdrawing chloro group, making it less nucleophilic than the amine at the 3-position, which is meta to the chloro group. This difference in reactivity allows for the selective protection of the more nucleophilic amine.

Synthetic Workflow

The most direct route involves the reaction of 4-chloro-1,3-phenylenediamine with one equivalent of di-tert-butyl dicarbonate (Boc₂O).

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Causality: This protocol is designed for high regioselectivity and straightforward purification. Tetrahydrofuran (THF) is chosen as the solvent for its ability to dissolve both the polar starting material and the less polar Boc anhydride. The reaction is run at 0 °C initially to control the exothermic reaction and enhance selectivity before allowing it to proceed to completion at room temperature.

-

Preparation: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-chloro-1,3-phenylenediamine (1.0 eq).

-

Dissolution: Dissolve the diamine in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in a minimal amount of THF and add it dropwise to the stirred diamine solution over 30 minutes.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (1x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired mono-protected product from any unreacted starting material and di-protected by-product.

Chemical Reactivity

The utility of this intermediate stems from the orthogonal reactivity of its functional groups.

Caption: Potential synthetic transformations of the title compound.

-

At the Free Amine: The amine at the 3-position can readily undergo acylation, sulfonylation, alkylation, and metal-catalyzed cross-coupling reactions.[1]

-

At the Boc Group: The Boc-protected amine is stable to most basic, reductive, and oxidative conditions but is easily cleaved with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) to liberate the free amine.[4]

Applications in Drug Discovery

The carbamate functional group is a key structural motif in numerous approved drugs, valued for its stability and ability to form hydrogen bonds.[2][3][12] As a bifunctional building block, this compound is particularly useful for synthesizing libraries of compounds for screening. For instance, a diverse set of acyl chlorides can be reacted with the free amine to generate a library of amides.[13] Each of these products can then be deprotected to reveal a new amine, which can be further functionalized, rapidly building molecular complexity. This scaffold is relevant to the synthesis of kinase inhibitors, where a substituted aniline core often serves as a "hinge-binding" motif.

Safety and Handling

While a specific Safety Data Sheet (SDS) is not available, the handling precautions should be based on the hazards associated with its structural components: chlorinated anilines.[14][15][16][17]

-

Hazards: Assumed to be toxic upon inhalation, ingestion, or skin absorption.[16] May cause skin and severe eye irritation. Chlorinated anilines are often classified as suspect carcinogens and can cause methemoglobinemia.[14][16] The compound is likely to be toxic to aquatic life.[18]

-

Personal Protective Equipment (PPE): Handle only in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[15][17]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and strong acids.[18]

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.[14]

References

-

Carl ROTH. (2025). Safety Data Sheet: 3-Chloroaniline. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: 3-Chloroaniline. Available from: [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available from: [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available from: [Link]

-

Talele, T. T. (2016). The “Carbamate” Group in Medicinal Chemistry: A Strategic and Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. N-Boc-1,2-Phenylenediamine: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. Available from: [Link]

-

Al-Masum, M. A., & Al-Ghamdi, A. M. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1493–1502. Available from: [Link]

-

Supporting Information. Characterization Data of the Products. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. N-Boc-1,2-Phenylenediamine. Available from: [Link]

-

Chemsrc. tert-Butyl [(4-methylphenyl)sulfonyl]carbamate. Available from: [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]

-

Pittelkow, M., et al. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Available from: [Link]

-

PubChem. tert-Butyl (4-amino-3-fluorophenyl)carbamate. Available from: [Link]

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

El-faham, A., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry. Available from: [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. Available from: [Link]

-

NIST. tert-Butyl carbamate. Available from: [Link]

-

PubChem. 4-Chloro-M-phenylenediamine. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jk-sci.com [jk-sci.com]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 916052-53-4|tert-Butyl (4-amino-3-chlorophenyl)carbamate|BLD Pharm [bldpharm.com]

- 8. rsc.org [rsc.org]

- 9. 4-Chloro-M-phenylenediamine | C6H7ClN2 | CID 21209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS#:18303-04-3 | tert-Butyl [(4-methylphenyl)sulfonyl]carbamate | Chemsrc [chemsrc.com]

- 11. Tert-butyl (4-amino-4-(3-chlorophenyl)butyl)carbamate () for sale [vulcanchem.com]

- 12. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aarti-industries.com [aarti-industries.com]

- 15. carlroth.com [carlroth.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. carlroth.com [carlroth.com]

- 18. fishersci.com [fishersci.com]

Dabrafenib (GSK2118436): A Comprehensive Technical Guide for Researchers

Introduction: Targeting the Core of B-Raf Mutant Cancers

In the landscape of targeted cancer therapy, the discovery of small molecule inhibitors that selectively target oncogenic driver mutations has revolutionized patient outcomes. Dabrafenib, also known as GSK2118436, stands as a prime example of such a therapeutic agent. It is a potent and selective inhibitor of the B-Raf kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This guide provides an in-depth technical overview of Dabrafenib, designed for researchers, scientists, and drug development professionals. We will delve into its chemical properties, mechanism of action, pharmacological profile, and key experimental protocols, offering a comprehensive resource for utilizing this compound in a research setting.

Physicochemical Properties and Formulation

A solid understanding of a compound's physical and chemical characteristics is fundamental to its effective application in research. Dabrafenib is supplied as a lyophilized powder and possesses key properties that influence its handling and administration in experimental settings.

| Property | Value | Source |

| CAS Number | 1195765-45-7 (Dabrafenib), 1195768-06-9 (Dabrafenib Mesylate) | N/A |

| Molecular Formula | C23H20F3N5O2S2 (Dabrafenib), C24H24F3N5O5S3 (Dabrafenib Mesylate) | [3] |

| Molecular Weight | 519.56 g/mol (Dabrafenib), 615.67 g/mol (Dabrafenib Mesylate) | [3] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Store lyophilized powder at -20°C, desiccated. Once in solution, store at -20°C and use within 3 months. | [1] |

Formulation for In Vitro and In Vivo Studies:

For in vitro experiments, Dabrafenib is typically reconstituted in dimethyl sulfoxide (DMSO) to create a stock solution, for instance, a 10 mM stock can be prepared by reconstituting 5 mg of powder in 962 μl of DMSO.[1] For in vivo studies in animal models, such as nude mice xenografts, Dabrafenib can be administered by oral gavage. A common vehicle for this is a solution of 0.5% hydroxypropylmethylcellulose and 0.2% Tween-80 in distilled water, adjusted to a pH of 8.0.[2]

Mechanism of Action: Selective Inhibition of the MAPK Pathway

Dabrafenib's therapeutic efficacy stems from its selective inhibition of mutated B-Raf kinases, particularly those with the V600E and V600K mutations.[1] These mutations lead to constitutive activation of the B-Raf protein, resulting in uncontrolled downstream signaling through the MAPK/ERK pathway, which promotes cell proliferation and survival.

Dabrafenib is an ATP-competitive inhibitor, binding to the active site of the B-Raf kinase and preventing the phosphorylation of its downstream targets, MEK1 and MEK2.[2] This blockade of the MAPK pathway leads to the inhibition of ERK phosphorylation, ultimately causing cell cycle arrest and apoptosis in B-Raf mutant cancer cells.[4] The remarkable selectivity of Dabrafenib for mutant B-Raf over wild-type B-Raf and C-Raf is a key feature, minimizing off-target effects.[1]

Caption: Workflow for an in vitro cell proliferation assay.

Western Blot Analysis of ERK Phosphorylation

This protocol outlines the procedure to assess the effect of Dabrafenib on the phosphorylation of ERK, a downstream target of B-Raf.

Materials:

-

B-Raf mutant cancer cell lines

-

Dabrafenib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and allow them to adhere.

-

Treat the cells with various concentrations of Dabrafenib for a specified time (e.g., 2 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phospho-ERK and total-ERK.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the ratio of phospho-ERK to total-ERK.

In Vivo Tumor Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of Dabrafenib in a mouse model.

Materials:

-

Immunodeficient mice (e.g., CD1 nu/nu)

-

B-RafV600E human melanoma cells (e.g., A375P F11)

-

Dabrafenib

-

Vehicle solution (0.5% HPMC, 0.2% Tween-80 in distilled water, pH 8.0)

-

Calipers

Procedure:

-

Implant B-RafV600E melanoma cells subcutaneously into the flanks of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 150-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer Dabrafenib orally once daily at the desired doses (e.g., 0.1, 1, 10, 100 mg/kg). The control group receives the vehicle only.

-

Measure tumor volume twice weekly using calipers (Volume = (length x width²) x 0.5).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

Conclusion

Dabrafenib (GSK2118436) is a highly selective and potent inhibitor of mutant B-Raf kinase that has become an invaluable tool in both the clinic and the laboratory. Its well-defined mechanism of action and pharmacological profile make it an ideal compound for studying the MAPK signaling pathway and for developing novel anti-cancer strategies. This guide has provided a comprehensive overview of its properties and uses, along with detailed experimental protocols, to aid researchers in effectively utilizing this important molecule in their scientific endeavors.

References

- King, A.J. et al. (2013) Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS One 8, e67583.

-

Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. PubMed Central. [Link]

-

Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters. [Link]

Sources

- 1. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]

- 2. Dabrafenib | GSK2118436A | Raf inhibitor | TargetMol [targetmol.com]

- 3. apexbt.com [apexbt.com]

- 4. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for tert-Butyl (3-amino-4-chlorophenyl)carbamate (NMR, IR, MS)

An In-Depth Technical Guide to the Predicted Spectroscopic Data of tert-Butyl (3-amino-4-chlorophenyl)carbamate

Introduction

This compound is a bifunctional organic molecule of interest in medicinal chemistry and drug development. Its structure, featuring a Boc-protected amine, a free aniline moiety, and a chlorinated phenyl ring, makes it a versatile intermediate for the synthesis of more complex pharmaceutical agents. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and quality control during synthesis and downstream applications.

This technical guide provides a comprehensive, predictive analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available, experimentally-derived spectra for this specific molecule, this document leverages established spectroscopic principles and draws upon empirical data from structurally analogous compounds to construct a reliable, theoretical spectroscopic profile. This predictive approach serves as a powerful tool for researchers, enabling them to anticipate spectral features, assign observed signals, and confirm the identity of their synthesized material.

Molecular Structure and Analysis

The core structure consists of a benzene ring substituted with a chlorine atom, an amino group, and a tert-butoxycarbonylamino (Boc) group. The relative positions of these substituents are critical in defining the molecule's chemical and spectral properties.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Proton NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound would be acquired using a standard high-resolution NMR spectrometer.

Experimental Protocol (¹H NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrument Setup: Place the sample in a 400 or 500 MHz NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale and Comparative Analysis |

| tert-Butyl (9H) | 1.50 | Singlet (s) | 9H | These protons are in a shielded, aliphatic environment, resulting in a characteristic singlet in the upfield region. This is consistent with data for other Boc-protected anilines, such as tert-butyl (4-chlorophenyl)carbamate (δ 1.51) and tert-butyl (2-aminophenyl)carbamate (δ 1.51)[1]. |

| Aromatic CH (H-5) | 6.75 | Doublet (d) | 1H | This proton is ortho to the electron-donating amino group and meta to the Boc-carbamate group, leading to significant shielding. |

| Aromatic CH (H-2) | 7.10 | Doublet (d) | 1H | This proton is ortho to the electron-withdrawing chlorine atom and meta to the amino group, resulting in a downfield shift relative to H-5. |

| Aromatic CH (H-6) | 7.20 | Doublet of doublets (dd) | 1H | This proton is ortho to both the amino and Boc-carbamate groups, but meta to the chlorine. Its chemical shift will be influenced by all three substituents. |

| NH₂ (2H) | ~4.0 (DMSO-d₆) or ~3.7 (CDCl₃) | Broad singlet (br s) | 2H | The chemical shift of amine protons is highly dependent on solvent and concentration. This is a typical range for aniline protons. In tert-butyl (2-aminophenyl)carbamate, these protons appear as a broad singlet at 3.72 ppm in CDCl₃[1]. |

| NH (1H) | ~8.5 (DMSO-d₆) or ~6.5 (CDCl₃) | Singlet (s) | 1H | The carbamate NH proton is typically deshielded and its chemical shift is also solvent-dependent. In tert-butyl (4-chlorophenyl)carbamate, this proton is observed at 6.52 ppm in CDCl₃[1]. |

digraph "H_NMR_Environments" { graph [layout=neato, overlap=false, splines=true, size="7.6,5", ratio=fill]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Define nodes for atoms with labels C1 [label="C", pos="0,0!"]; C2 [label="C-Cl", pos="1.4,0!"]; C3 [label="C-H (H-2)", pos="2.1,-1.2!"]; C4 [label="C-H (H-6)", pos="1.4,-2.4!"]; C5 [label="C-NH-Boc", pos="0,-2.4!"]; C6 [label="C-NH2", pos="-0.7,-1.2!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; }

Caption: Aromatic proton environments for ¹H NMR prediction.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Carbon NMR provides information on the carbon skeleton of a molecule.

Experimental Protocol (¹³C NMR)

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is typically used compared to ¹H NMR.

-

Instrument Setup: The experiment is run on the same NMR spectrometer.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. This involves a 90° pulse, a relaxation delay of 2-5 seconds, and a large number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Similar to ¹H NMR, the data is processed with Fourier transform, phasing, and baseline correction.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Analysis |

| tert-Butyl (CH₃)₃ | 28.3 | The methyl carbons of the tert-butyl group are highly shielded and consistently appear around this chemical shift in Boc-protected compounds[1]. |

| tert-Butyl C(CH₃)₃ | 80.5 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. This is a characteristic peak for the Boc group, seen at 80.67 ppm in tert-butyl (2-aminophenyl)carbamate[1]. |

| C=O | 153.0 | The carbonyl carbon of the carbamate is significantly deshielded. Similar compounds show this peak in the range of 152-154 ppm[1]. |

| C-Cl | 120.0 | The carbon atom directly attached to chlorine experiences a deshielding effect, though less pronounced than for other halogens. |

| C-NH₂ | 145.0 | The carbon attached to the amino group is strongly deshielded due to the electronegativity of nitrogen and its position on the aromatic ring. |

| C-NHBoc | 138.0 | The carbon bonded to the carbamate nitrogen is also deshielded. |

| Aromatic CH | 115-130 | The remaining aromatic carbons will appear in this region, with their specific shifts determined by the combined electronic effects of the three substituents. |

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (FT-IR)

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disc.

-

Instrument Setup: The sample is placed in the sample compartment of an FT-IR spectrometer.

-

Data Acquisition: A background spectrum (of the empty ATR crystal or a pure KBr pellet) is recorded first. Then, the sample spectrum is recorded. Typically, 16-32 scans are co-added. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

| 3450-3300 | N-H stretch (amine) | Medium | A doublet is expected for the symmetric and asymmetric stretching of the primary amine (-NH₂). |

| 3350-3250 | N-H stretch (carbamate) | Medium | A single, sharp peak corresponding to the N-H bond of the secondary carbamate. |

| 2980-2960 | C-H stretch (aliphatic) | Medium-Strong | Characteristic stretching of the C-H bonds in the tert-butyl group. |

| ~1700 | C=O stretch (carbamate) | Strong | This is a very characteristic and intense absorption for the carbonyl group in a carbamate, as seen in related compounds[2]. |

| 1620-1580 | N-H bend (amine) & C=C stretch (aromatic) | Medium | Overlapping bands from the scissoring vibration of the NH₂ group and the aromatic ring stretching. |

| 1540-1510 | C-N stretch / N-H bend (amide II) | Medium-Strong | A characteristic band for secondary amides (and carbamates). |

| 1250-1230 | C-O stretch (ester) | Strong | Stretching of the C-O bond adjacent to the carbonyl in the carbamate group. |

| ~800 | C-Cl stretch | Medium | The position can vary, but this is a typical region for a C-Cl bond on an aromatic ring. |

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. ESI is common for observing the molecular ion of such compounds.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The nominal molecular weight of C₁₁H₁₅ClN₂O₂ is 242.7 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 243. The presence of chlorine will result in a characteristic isotopic pattern, with a peak at [M+2+H]⁺ (m/z 245) that is approximately one-third the intensity of the [M+H]⁺ peak.

-

Major Fragmentation Pathways (EI-MS):

-

Loss of tert-butyl group: A primary fragmentation pathway for Boc-protected compounds is the loss of the tert-butyl group as isobutylene (56 Da), leading to a prominent fragment ion.

-

Loss of the Boc group: Cleavage of the C-O bond can lead to the loss of the entire Boc group (100 Da).

-

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the nitrogen.

-

Caption: Predicted major fragmentation pathways in ESI-MS.

Conclusion

This guide provides a detailed, predictive overview of the key spectroscopic data for this compound. The predicted ¹H and ¹³C NMR chemical shifts, characteristic IR absorption bands, and expected mass spectrometric fragmentation patterns are based on fundamental principles and comparison with closely related, experimentally characterized molecules. This theoretical framework serves as an essential reference for scientists engaged in the synthesis and analysis of this compound, facilitating its identification and characterization in a research or drug development setting.

References

- Vulcanchem. Tert-butyl (4-amino-4-(3-chlorophenyl)butyl)carbamate.

- Supporting Information. [No specific title available].

-

National Institute of Standards and Technology (NIST). tert-Butyl carbamate. NIST Chemistry WebBook. Available at: [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health (NIH). Available at: [Link]

-

PubChem. tert-Butyl (4-aminophenyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

Sources

The Strategic Role of tert-Butyl (3-amino-4-chlorophenyl)carbamate in Advanced Organic Synthesis: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of tert-butyl (3-amino-4-chlorophenyl)carbamate (CAS No. 885270-73-5), a pivotal building block in modern organic and medicinal chemistry. We will explore its synthesis, chemical properties, and critical role as a key intermediate, particularly in the synthesis of targeted cancer therapeutics like third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate its practical application in the laboratory.

Introduction: The Emergence of a Key Synthetic Intermediate

In the landscape of pharmaceutical development, the demand for complex molecular architectures with high specificity and efficacy is ever-increasing. This compound has emerged as a strategic intermediate, primarily due to its unique trifunctional nature: a Boc-protected amine, a free aniline, and a chlorinated aromatic ring. This arrangement allows for sequential and regioselective reactions, making it an invaluable tool for the construction of complex drug molecules.

The tert-butyloxycarbonyl (Boc) protecting group offers robust stability under a variety of reaction conditions, yet it can be selectively removed under acidic conditions, a cornerstone of modern synthetic strategy.[1] The presence of the free amino group and the chlorine atom on the phenyl ring provides two reactive sites for further elaboration, enabling the construction of diverse molecular scaffolds. Its most notable application to date is in the synthesis of Osimertinib (AZD9291), a third-generation EGFR inhibitor used in the treatment of non-small cell lung cancer.[2][3]

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common and efficient route involves the selective protection of one amino group in 4-chloro-1,3-diaminobenzene or, more strategically, the reduction of a nitro group followed by Boc-protection. The latter approach, starting from the readily available 4-chloro-3-nitroaniline, is often preferred for its regiochemical control.[4]

Synthetic Workflow Overview

The synthesis can be logically divided into two key stages: Boc-protection of the aniline and the subsequent reduction of the nitro group. This ensures the selective protection of the desired amino functionality.

References

- 1. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate | Atlantis Press [atlantis-press.com]

- 2. researchgate.net [researchgate.net]

- 3. atlantis-press.com [atlantis-press.com]

- 4. 4-Chloro-3-nitroaniline | C6H5ClN2O2 | CID 12477 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Application of Boc-Protected Anilines in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery and development, the precise manipulation of molecular architecture is paramount. The tert-butoxycarbonyl (Boc) protecting group has emerged as an indispensable tool for the synthetic medicinal chemist, particularly for the transient masking of the versatile aniline functional group. This guide provides an in-depth exploration of the key features of Boc-protected anilines, moving beyond a mere recitation of protocols to a critical analysis of the underlying chemical principles that govern their utility. We will delve into the causality behind experimental choices in their synthesis and deprotection, their strategic deployment in complex multi-step syntheses, and their pivotal role in enabling key bond-forming reactions that are the bedrock of modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this critical synthetic strategy.

The Indispensable Role of the Boc Group in Aniline Chemistry

Anilines are a cornerstone of countless pharmaceutical agents, their nucleophilic and basic nature being central to their biological activity and synthetic utility. However, this inherent reactivity can be a double-edged sword during multi-step syntheses, leading to undesired side reactions. The tert-butoxycarbonyl (Boc) group serves as a robust shield, temporarily converting the reactive amine into a significantly less nucleophilic carbamate. This protection strategy is foundational to modern organic synthesis, enabling chemists to perform transformations on other parts of the molecule with high fidelity.

The widespread adoption of the Boc group for anilines stems from a confluence of favorable characteristics:

-

Stability: Boc-protected anilines exhibit remarkable stability across a broad spectrum of non-acidic reaction conditions, including exposure to bases, nucleophiles, and reducing agents.

-

Facile Introduction: The protection reaction is typically high-yielding and proceeds under mild conditions, most commonly employing di-tert-butyl dicarbonate (Boc₂O).

-

Mild and Selective Removal: The acid-labile nature of the Boc group allows for its clean and efficient removal under conditions that often leave other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) groups, intact. This "orthogonality" is a critical principle in the design of elegant and efficient synthetic routes.

Synthesis of Boc-Protected Anilines: A Practical Guide

The introduction of the Boc group onto an aniline is a routine yet critical step in many synthetic endeavors. The most common method involves the reaction of the aniline with di-tert-butyl dicarbonate (Boc₂O).

General Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution where the aniline nitrogen attacks one of the carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc aniline and a tert-butyl carbonate leaving group, which subsequently decomposes to carbon dioxide and tert-butoxide.

Experimental Protocol: General Procedure for Boc Protection of an Aniline

Materials:

-

Aniline derivative

-

Di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 equivalents)

-

Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile)

-

Base (optional, e.g., Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP))

Procedure:

-

Dissolve the aniline derivative in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

If using a base, add it to the solution.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

-

Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected aniline.

-

Purify the product by column chromatography or recrystallization as needed.

Causality Behind Experimental Choices:

-

Solvent Selection: The choice of solvent is dictated by the solubility of the aniline substrate. Aprotic solvents like THF and DCM are commonly used to avoid potential side reactions. Interestingly, alcoholic solvents have been shown to accelerate the rate of Boc protection for aromatic amines, even without the addition of a base.

-

Use of Base: While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine can accelerate the reaction by neutralizing the protonated amine intermediate. For less reactive anilines, a catalytic amount of DMAP can be employed.

Deprotection of Boc-Anilines: Releasing the Amine

The selective removal of the Boc group is a key advantage of this protecting group. The most common method for Boc deprotection is treatment with a strong acid.

General Reaction Mechanism

The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to yield the free aniline, carbon dioxide, and a proton. The formation of the stable tert-butyl cation is a key thermodynamic driving force for this reaction.

Caption: Acid-catalyzed deprotection of a Boc-protected aniline.

Experimental Protocol: General Procedure for Acidic Deprotection of a Boc-Aniline

Materials:

-

Boc-protected aniline

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or 4M HCl in 1,4-dioxane

Procedure:

-

Dissolve the Boc-protected aniline in DCM in a round-bottom flask.

-

Add the acidic solution (e.g., TFA in DCM or HCl in dioxane) to the flask.

-

Stir the reaction at room temperature. The reaction is often rapid and may be accompanied by the evolution of gas (CO₂). Monitor the reaction by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The resulting crude product is often the corresponding ammonium salt. It can be used as is or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent to yield the free aniline.

-

Purify the product as necessary.

Self-Validating System and Causality:

-

Monitoring Gas Evolution: The visible bubbling of carbon dioxide provides a real-time, albeit qualitative, indicator that the deprotection is proceeding.

-

Choice of Acid: Trifluoroacetic acid is a common choice due to its volatility, which allows for its easy removal in vacuo. However, for substrates sensitive to strong acid, milder conditions can be employed. The choice of acid and its concentration allows for fine-tuning of the deprotection conditions.

-

Scavengers: The formation of the electrophilic tert-butyl cation can lead to unwanted side reactions, particularly with electron-rich aromatic systems. In such cases, scavengers like anisole or thioanisole can be added to the reaction mixture to trap the cation.

Alternative Deprotection Methods

While acidic cleavage is the most common, other methods exist for specific applications:

-

Thermal Deprotection: In some cases, particularly in continuous flow systems, thermal deprotection can be achieved at elevated temperatures in the absence of an acid catalyst.

-

Lewis Acid-Mediated Deprotection: Lewis acids such as AlCl₃ or ZnBr₂ can also effect the removal of the Boc group, sometimes with enhanced selectivity.

Key Features and Applications in Medicinal Chemistry

The true power of Boc-protected anilines in medicinal chemistry lies in their ability to enable a wide array of synthetic transformations that would otherwise be complicated by the presence of a free amino group.

Directed ortho-Lithiation (DoM)

The Boc group is an excellent directed metalation group (DMG). Treatment of a Boc-protected aniline with a strong base, such as tert-butyllithium, results in the regioselective deprotonation at the ortho position to the carbamate. The resulting lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the ortho position. This strategy provides a powerful tool for the synthesis of highly substituted aromatic rings, a common motif in many drug molecules.

Caption: Directed ortho-lithiation of a Boc-protected aniline.

Cross-Coupling Reactions

Boc-protected anilines are key substrates in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. By protecting the aniline nitrogen, these reactions can be carried out on other parts of the molecule without interference from the amine. Following the cross-coupling reaction, the Boc group can be cleanly removed to reveal the desired aniline product. This two-step sequence is a cornerstone of modern synthetic strategy for the construction of complex biaryls and other important structural motifs found in pharmaceuticals.

Peptide Synthesis

While the Fmoc group is more commonly used in solid-phase peptide synthesis (SPPS), the Boc group remains a valuable tool, particularly in solution-phase peptide synthesis and for the protection of the side chains of certain amino acids. The acid-labile nature of the Boc group allows for its selective removal in the presence of other protecting groups, enabling the sequential construction of peptide chains.

Data Presentation: Comparative Stability of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal To |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) | Fmoc, Cbz |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, Cbz |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc |

Conclusion: A Senior Application Scientist's Perspective

The Boc-protected aniline is more than just a synthetic intermediate; it is a strategic linchpin in the design and execution of complex synthetic routes in medicinal chemistry. Its predictable reactivity, robust stability, and facile, selective removal provide the medicinal chemist with a high degree of control over the synthetic process. The ability to perform transformations such as directed ortho-lithiation and a variety of cross-coupling reactions in the presence of a masked aniline functionality is a testament to the power of this protecting group. A thorough understanding of the principles governing its use, from the causality behind the choice of reaction conditions to the intricacies of its deprotection, is essential for any scientist engaged in the pursuit of novel therapeutic agents. The continued development of new and milder methods for both the introduction and removal of the Boc group will undoubtedly further expand its utility and solidify its place as a cornerstone of modern organic synthesis.

References

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

-

Harale, P. L., Shelke, M. E., Tayade, D. T., & Kurhe, A. R. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 28(03), 046–052. [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]

-

ACS GCI Pharmaceutical Roundtable. (2025, December 21). Acids. [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

-

RSC Publishing. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

-

ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

-

MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

ACS Publications. (1992, December 1). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. The Journal of Organic Chemistry. [Link]

-

ACS Publications. (2018, February 1). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. ACS Catalysis. [Link]

-

Springer Nature. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology. [Link]

-

ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

Safety and handling precautions for tert-Butyl (3-amino-4-chlorophenyl)carbamate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Guide to the Safe Handling of tert-Butyl (3-amino-4-chlorophenyl)carbamate

Foreword: The landscape of pharmaceutical research and drug development is predicated on the synthesis and evaluation of novel chemical entities. Among these, functionalized intermediates like this compound serve as critical building blocks. However, progress cannot come at the expense of safety. This guide is crafted to provide a comprehensive, scientifically-grounded framework for the safe handling, storage, and emergency management of this compound. As a Senior Application Scientist, my objective is to move beyond a mere recitation of standard protocols. Instead, this document elucidates the causal reasoning behind each safety recommendation, fostering a culture of informed caution. It is imperative to recognize that while a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not always readily available, a robust safety protocol can be constructed by analyzing its structural motifs—a halogenated aromatic amine and a carbamate—and synthesizing data from well-characterized structural analogs. This approach embodies the principle of self-validating safety systems, ensuring that our pursuit of scientific advancement is always anchored in an unwavering commitment to personal and environmental safety.

Section 1: Compound Identification and Physicochemical Profile

This compound is a bifunctional organic molecule featuring a Boc-protected amine and a chlorinated aniline core. This structure makes it a valuable intermediate in medicinal chemistry, often utilized in the construction of more complex bioactive molecules where selective functionalization is key. The tert-butoxycarbonyl (Boc) group serves as a common acid-labile protecting group for the amine, allowing for its strategic deprotection during a synthesis sequence.

Understanding the compound's basic properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(3-amino-4-chlorophenyl)carbamate | - |

| CAS Number | 916052-53-4 | [1] |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | - |

| Molecular Weight | 242.70 g/mol | - |

| Appearance | Solid (form may vary) | General knowledge |

| Stability | Stable under recommended storage conditions. Sensitive to strong acids and strong oxidizing agents. | [2][3] |

Section 2: Hazard Identification and GHS Classification

A definitive toxicological profile for this compound is not fully established. Therefore, its hazard classification is inferred from data on structurally related compounds containing carbamate, chloroaniline, and aromatic amine functionalities.[4] The following GHS classifications should be conservatively assumed.

| Hazard Class | Category | GHS Statement | Rationale and Field Insights |

| Skin Irritation | 2 | H315: Causes skin irritation | The chlorinated aromatic ring and amine functionalities can defat the skin and elicit an inflammatory response upon prolonged contact.[2][5] |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation | Particulate matter or chemical splashes can cause significant, potentially damaging, irritation to the delicate tissues of the eye.[2][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Inhalation of fine dusts can irritate the mucous membranes of the respiratory tract. The causality stems from the foreign particulate nature and the chemical reactivity of the compound.[2] |

| Skin Sensitization | 1 (Potential) | H317: May cause an allergic skin reaction | Aromatic amines are a well-known class of potential skin sensitizers.[6] Initial exposures may be asymptomatic, but subsequent contact can trigger a significant allergic response. Assume sensitization potential and handle accordingly. |

| Acute Toxicity, Oral | 4 (Assumed) | H302: Harmful if swallowed | While specific data is lacking, many functionalized carbamates and anilines exhibit moderate oral toxicity.[6][7] Ingestion may lead to systemic effects. |

Section 3: Proactive Exposure Control: Engineering and Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling is a multi-layered defense system, starting with engineering controls and supplemented by rigorous PPE protocols. The causality is simple: what is not contained cannot be contacted.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring) and any reactions involving it must be performed inside a certified chemical fume hood. This is non-negotiable. The hood provides primary containment of dusts and potential vapors, protecting the user's breathing zone.

-

Ventilation: The laboratory must be well-ventilated to ensure low background levels of airborne contaminants.[5]

-

Safety Stations: A fully functional eyewash station and safety shower must be immediately accessible and unobstructed.[5] Their locations should be known by all personnel before work begins.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for robust engineering controls but is critical for safeguarding against residual or accidental exposure.

| Protection Type | Specification | Rationale & Expert Insight |

| Eye/Face Protection | ANSI Z87.1 (US) or EN166 (EU) compliant safety glasses with side shields. A face shield is required when there is a significant splash hazard. | Protects against accidental splashes and airborne particulates. The side shields are critical to prevent exposure from angled trajectories.[4] |

| Skin Protection | Gloves: Chemical-resistant nitrile or neoprene gloves. Inspect for integrity before each use and use proper removal technique.[5] Lab Coat: A flame-resistant lab coat with full sleeves, buttoned completely. | Carbamates and aromatic amines can be absorbed dermally. Nitrile gloves offer broad protection against organic solids. Proper glove removal (without touching the outer surface) is a critical skill to prevent secondary contamination of skin, equipment, and notebooks.[5] |

| Respiratory Protection | Not typically required when handling small quantities within a fume hood. If engineering controls are insufficient or dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary. | The primary control method is the fume hood.[4] Respirators are a secondary measure for non-routine operations or emergency situations. Fit-testing is mandatory for effective respirator use. |

Section 4: Standard Operating Procedures (SOPs) for Handling and Storage

Adherence to validated protocols minimizes risk by standardizing actions and removing ambiguity.

Workflow for Safe Chemical Handling

This workflow diagram illustrates the critical decision points and safety checks required from procurement to use.

Caption: Logical workflow for the safe handling of the compound.

Step-by-Step Handling Protocol

-

Preparation: Before retrieving the compound, ensure all engineering controls are active and all required PPE is donned correctly. Prepare the workspace within the fume hood by laying down absorbent, disposable bench paper.

-

Aliquotting Solid: To minimize dust, do not pour the dry powder. Use a spatula to carefully transfer the solid from the stock bottle to a tared anti-static weigh boat or directly into the reaction vessel.

-

Transfers: Keep containers covered as much as possible during transfer. If transferring into a flask, use a powder funnel.

-

Cleaning: After handling, carefully wipe down the spatula, weigh boat (if non-disposable), and any other contaminated equipment with a solvent-dampened cloth (e.g., ethanol or isopropanol) within the fume hood. Dispose of the cloth as solid chemical waste.

-

Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and exiting the laboratory.[2]

Storage Requirements

-

Container: Keep in a tightly sealed, properly labeled container.[2]

-

Environment: Store in a cool, dry, and well-ventilated area.[5]

-

Incompatibilities: Segregate from strong oxidizing agents and strong acids.[3] The Boc protecting group is labile to acid, which could generate gas and pressurize the container, while reaction with strong oxidizers poses a fire or explosion risk.

-

Security: For accountability and safety, store in a locked cabinet or a secure area with restricted access.[2]

Section 5: Emergency Response and First Aid

Preparation is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures before beginning work.

Emergency Spill Response Workflow

Caption: Decision workflow for responding to a chemical spill.

First Aid Measures: Immediate Actions

In all cases of exposure, seek medical attention and provide the attending physician with this safety guide or the SDS of a close analog.[5]

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (avoiding mouth-to-mouth).[2][5] Obtain immediate medical aid.

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of running water for at least 15 minutes.[2][5]

-

Eye Contact: Immediately flush eyes with large volumes of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[2] Obtain immediate medical aid.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical powder, carbon dioxide, or alcohol-resistant foam.[2]

-

Specific Hazards: Thermal decomposition can be hazardous. During a fire, irritating and toxic gases may be generated, including carbon oxides, nitrogen oxides, and hydrogen chloride.[2]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with these hazardous decomposition products.[2]

Section 6: Waste Disposal

Chemical waste disposal is strictly regulated. Improper disposal can lead to environmental contamination and significant legal penalties.

-

Classification: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

-

Collection: Collect waste in designated, sealed, and clearly labeled containers. Do not mix with other waste streams unless compatibility is confirmed.

-

Disposal Route: Disposal must be handled by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[2] Do not pour down the drain or discard in regular trash.

Section 7: References

-

AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-butyl (4-amino-4-(3-chlorophenyl)butyl)carbamate. Retrieved from --INVALID-LINK--.

-

Enamine. (n.d.). Safety Data Sheet: tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate. Retrieved from --INVALID-LINK--.

-

Fisher Scientific. (2010). Safety Data Sheet: tert-Butyl carbamate. Retrieved from --INVALID-LINK--.

-

Sigma-Aldrich. (2022). Safety Data Sheet: Butyl carbamate. Retrieved from --INVALID-LINK--.

-

BenchChem. (2025). tert-Butyl Carbamate: A Technical Guide to Safety and Handling. Retrieved from --INVALID-LINK--.

-

Sigma-Aldrich. (2025). Safety Data Sheet: 3-Iodo-2-propynyl butylcarbamate. Retrieved from --INVALID-LINK--.

-

Vulcanchem. (n.d.). Tert-butyl (4-amino-4-(3-chlorophenyl)butyl)carbamate. Retrieved from --INVALID-LINK--.

-

MedChemExpress. (2025). Safety Data Sheet: tert-Butyl N-[4-(aminomethyl)phenyl]carbamate. Retrieved from --INVALID-LINK--.

-

PubChem. (n.d.). tert-Butyl (4-aminophenyl)carbamate. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov.

-

BLDpharm. (n.d.). tert-Butyl (4-amino-3-chlorophenyl)carbamate. Retrieved from --INVALID-LINK--.

References

- 1. 916052-53-4|tert-Butyl (4-amino-3-chlorophenyl)carbamate|BLD Pharm [bldpharm.com]

- 2. aksci.com [aksci.com]

- 3. fishersci.com [fishersci.com]

- 4. benchchem.com [benchchem.com]

- 5. enamine.enamine.net [enamine.enamine.net]

- 6. tert-Butyl (4-aminophenyl)carbamate | C11H16N2O2 | CID 688611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

The Strategic Application of tert-Butyl (3-amino-4-chlorophenyl)carbamate in Modern Drug Discovery: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of novel therapeutic agents. This technical guide delves into the multifaceted applications of tert-butyl (3-amino-4-chlorophenyl)carbamate, a key intermediate that has garnered significant attention for its role in the development of targeted therapies, particularly in the realm of kinase inhibitors. We will explore its synthesis, chemical properties, and pivotal role as a scaffold in the construction of complex bioactive molecules, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its potential. Detailed experimental protocols and mechanistic insights will be provided to empower the seamless integration of this valuable synthon into drug discovery programs.

Introduction: The Emergence of a Privileged Scaffold

The pursuit of selective and potent modulators of cellular signaling pathways is a cornerstone of modern pharmaceutical research. Kinases, a large family of enzymes that play a crucial role in cell signaling, have emerged as a major class of drug targets for a multitude of diseases, including cancer and autoimmune disorders. The design and synthesis of small molecule kinase inhibitors often rely on the use of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with the ATP-binding site of various kinases.

This compound has surfaced as a valuable building block in this context. Its unique substitution pattern—a Boc-protected amine at the 1-position, a reactive amino group at the 3-position, and a chlorine atom at the 4-position of a phenyl ring—offers a strategic combination of functionalities. The tert-butyloxycarbonyl (Boc) group provides a stable and easily removable protecting group for one of the amino functionalities, allowing for sequential and site-selective reactions. The free amino group serves as a key nucleophilic handle for the introduction of diverse pharmacophoric elements, while the chloro substituent can influence the electronic properties of the ring and provide an additional site for modification or interaction with the target protein.

This guide will illuminate the synthetic pathways to access this intermediate and showcase its application in the synthesis of clinically relevant kinase inhibitors, thereby providing a roadmap for its effective utilization in drug discovery endeavors.

Synthesis and Physicochemical Properties

The efficient synthesis of this compound is critical for its widespread use. While a definitive, publicly available, step-by-step protocol for its direct synthesis is not extensively documented in peer-reviewed literature, its preparation can be logically deduced from established organic chemistry principles and analogous transformations found in patent literature. A plausible and commonly employed synthetic strategy involves a two-step process starting from a commercially available precursor.

Synthetic Pathway

A logical synthetic route commences with the nitration of a suitable chlorophenol derivative, followed by reduction of the nitro group and subsequent Boc-protection of one of the resulting amino groups. A more direct approach, often found in patent literature for similar compounds, involves the selective protection of one amino group of a diamine precursor.

A representative synthetic workflow is depicted below:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example based on standard laboratory procedures for similar transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 4-Chloro-1,3-phenylenediamine from 2-Chloro-5-nitroaniline

-

To a stirred suspension of iron powder (3 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v) at reflux, add a solution of 2-chloro-5-nitroaniline (1 equivalent) in ethanol portion-wise.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 4-chloro-1,3-phenylenediamine, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve 4-chloro-1,3-phenylenediamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (0.95-1.0 equivalents) dropwise to the stirred solution. The sub-stoichiometric amount of (Boc)₂O is crucial for achieving mono-protection.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Physicochemical and Spectroscopic Data

| Property | Expected Value/Characteristics |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ |

| Molecular Weight | 242.70 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate, Methanol) |

| ¹H NMR (CDCl₃) | Signals corresponding to the tert-butyl group (singlet, ~1.5 ppm), aromatic protons (multiplets, ~6.5-7.5 ppm), and amino/carbamate protons (broad singlets). |

| ¹³C NMR (CDCl₃) | Resonances for the tert-butyl group (~28 ppm, 80 ppm), and aromatic carbons. |

| Mass Spectrometry | [M+H]⁺ at m/z 243.09 |

Applications in Kinase Inhibitor Drug Discovery

The strategic positioning of the functional groups in this compound makes it an exceptionally useful intermediate for the synthesis of kinase inhibitors. The free amino group provides a nucleophilic center for coupling with various electrophilic partners, which often form the "hinge-binding" motif of the kinase inhibitor.

A Key Building Block for Spleen Tyrosine Kinase (Syk) Inhibitors

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[2] Dysregulation of Syk activity has been implicated in a range of autoimmune and inflammatory diseases, as well as in certain hematological malignancies.[3] Consequently, Syk has emerged as a promising therapeutic target.

Patent literature reveals the integral role of this compound in the synthesis of potent and selective Syk inhibitors. For instance, in the synthesis of a series of aminopyrimidine-based Syk inhibitors, this intermediate is utilized to introduce the substituted phenylamine moiety, which is crucial for binding to the kinase.

Caption: General workflow for the application of the title compound in Syk inhibitor synthesis.

The 3-amino group of the carbamate undergoes a nucleophilic aromatic substitution reaction with a suitably activated heterocyclic core (e.g., a 2,4-dichloropyrimidine). Following this key coupling step, the Boc protecting group is readily removed under acidic conditions to unmask the second amino group, which can then be further functionalized or may be required for the final biological activity of the inhibitor.

Potential in the Synthesis of Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from a wide array of cytokines and growth factors.[4] Inhibitors of the JAK family have shown significant therapeutic success in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.

The structural motifs present in many approved and investigational JAK inhibitors often feature a substituted aminopyrimidine or a related heterocyclic core. The 3-amino-4-chlorophenyl scaffold provided by this compound is highly amenable to incorporation into such structures. The strategic placement of the amino and chloro groups can be exploited to achieve specific interactions within the ATP-binding pocket of the JAK enzymes, potentially leading to improved potency and selectivity. While direct examples in the public domain are less common than for Syk inhibitors, the structural analogy of the required pharmacophores suggests a strong potential for its application in this area.

Causality of Experimental Choices and Self-Validating Protocols

The choice of this compound as a synthetic intermediate is driven by several key factors that contribute to a robust and self-validating synthetic strategy.

-

Orthogonal Protection: The use of the Boc protecting group is a cornerstone of this strategy. Its stability to a wide range of reaction conditions (e.g., nucleophilic substitution, cross-coupling reactions) allows for the selective functionalization of the free amino group without affecting the protected one. The ease and high yield of its removal under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) at a later stage of the synthesis ensures the integrity of the final molecule. This orthogonality is a critical principle in multi-step organic synthesis.

-

Controlled Reactivity: The free amino group at the 3-position is sufficiently nucleophilic to participate in a variety of bond-forming reactions, including nucleophilic aromatic substitutions and amide bond formations. The presence of the electron-withdrawing chloro group at the 4-position can modulate the reactivity of the amino group and the aromatic ring.

-

In-Process Validation: The progress of the reactions involving this intermediate can be readily monitored by standard analytical techniques such as TLC and LC-MS. The distinct spectroscopic signatures of the Boc group (a strong singlet in ¹H NMR and characteristic peaks in ¹³C NMR) and the aromatic protons provide clear markers for reaction completion and for the successful deprotection step. The mass change upon coupling and deprotection is also a reliable indicator of the transformation.

Conclusion and Future Perspectives

This compound has established itself as a valuable and versatile building block in the medicinal chemist's toolbox. Its well-defined reactivity and the strategic placement of its functional groups make it an ideal starting point for the synthesis of complex molecules, particularly kinase inhibitors targeting the Syk and potentially the JAK families. The principles of orthogonal protection and controlled reactivity embodied in this molecule streamline synthetic routes and contribute to the efficient exploration of structure-activity relationships.

As the quest for more selective and potent targeted therapies continues, the demand for such strategically designed intermediates will undoubtedly grow. Future applications of this compound and its derivatives may extend to other kinase families and even to other target classes where a substituted phenylamine moiety is a key pharmacophoric element. The continued exploration of the synthetic utility of this compound will likely lead to the discovery of novel drug candidates with improved therapeutic profiles.

References

- Vulcanchem. Tert-butyl (4-amino-4-(3-chlorophenyl)butyl)carbamate. Vulcanchem.com. Accessed January 1, 2026.

- Macmillan Group. SUPPLEMENTARY INFORMATION. Princeton University. Accessed January 1, 2026.

- Supporting Inform

- The Royal Society of Chemistry. Thioamide N–C(S) Activation. The Royal Society of Chemistry. Accessed January 1, 2026.

- BenchChem. Application of N-(4-chlorophenyl)amine Derivatives in Medicinal Chemistry: Notes and Protocols. BenchChem. Accessed January 1, 2026.

- Organic Syntheses. Carbamic acid, tert-butyl ester. Organic Syntheses. Accessed January 1, 2026.

- PubMed. Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. PubMed. Accessed January 1, 2026.

- NIH. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. Accessed January 1, 2026.

- MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Accessed January 1, 2026.

- The Royal Society of Chemistry. 4-Dodecylbenzenesulfonic acid (DBSA) Promoted Solvent- free Diversity-Oriented Synthesis of Primary Carbamates, S- Thiocarbamates and Ureas. The Royal Society of Chemistry. Accessed January 1, 2026.

- ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry.

- Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow. Accessed January 1, 2026.

- MedChemExpress. JAK | Inhibitors. MedChemExpress. Accessed January 1, 2026.

- Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Accessed January 1, 2026.

- Google Patents. Tert-butyl carbamate derivative and preparation method and application thereof.